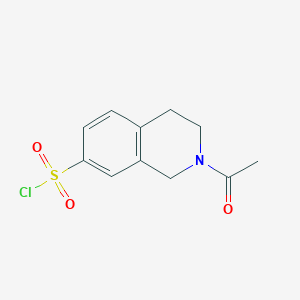

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-acetyl-3,4-dihydro-1H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3S/c1-8(14)13-5-4-9-2-3-11(17(12,15)16)6-10(9)7-13/h2-3,6H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULMLDROTQLKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00504199 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61563-39-1 | |

| Record name | 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00504199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: A Keystone Intermediate in Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a pivotal synthetic intermediate in the field of drug discovery and development. We will delve into its chemical identity, synthesis, and the mechanistic principles governing its formation. The guide will further explore the strategic importance of the tetrahydroisoquinoline scaffold and the versatile reactivity of the sulfonyl chloride functional group. By examining its applications as a building block for pharmacologically active agents, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize this compound in their synthetic endeavors.

Part 1: Compound Profile and Physicochemical Characteristics

Nomenclature and Structural Identification

This compound is a bifunctional organic molecule. The core of the molecule is a tetrahydroisoquinoline ring system, which is a prevalent scaffold in numerous natural products and pharmaceuticals. The nitrogen at position 2 is protected by an acetyl group, which modulates its reactivity, while the sulfonyl chloride group at position 7 serves as a highly reactive handle for further chemical transformations.

Key Identifiers:

-

Chemical Name: this compound

-

CAS Number: 61563-39-1[1]

-

Molecular Formula: C₁₁H₁₂ClNO₃S

-

Molecular Weight: 273.74 g/mol

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented in the table below. These properties are crucial for understanding its solubility, stability, and handling requirements in a laboratory setting.

| Property | Value | Source |

| Appearance | White to off-white solid | Vendor Data |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate. Reacts with protic solvents like water and alcohols. | General Chemical Knowledge |

| Stability | Moisture-sensitive; handle under inert atmosphere. | General Chemical Knowledge |

Part 2: Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that begins with the readily available 1,2,3,4-tetrahydroisoquinoline. The synthetic strategy involves two key transformations: N-acetylation and chlorosulfonation.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward synthetic pathway. The target molecule can be disconnected at the C-S bond of the sulfonyl chloride, leading back to N-acetyl-1,2,3,4-tetrahydroisoquinoline. This intermediate, in turn, is derived from the acetylation of 1,2,3,4-tetrahydroisoquinoline.

Sources

An In-Depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride: Synthesis, Characterization, and Application in Drug Discovery

This guide provides a comprehensive technical overview of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, a key intermediate in medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into the nuanced aspects of its synthesis, characterization, and strategic application, particularly in the development of kinase inhibitors. Our focus is to blend theoretical knowledge with practical, field-proven insights to empower your research endeavors.

Introduction: The Strategic Importance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Its rigid, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that can interact with high specificity and affinity to biological targets. The derivatization of the THIQ nucleus offers a versatile platform for modulating pharmacological properties, leading to the development of agents with activities ranging from antimicrobial and anticancer to neurological.[1][2]

This compound emerges as a particularly valuable synthetic intermediate. The acetyl group at the 2-position serves as a protecting group for the secondary amine, preventing unwanted side reactions and allowing for selective functionalization of the aromatic ring. The sulfonyl chloride moiety at the 7-position is a highly reactive functional group, enabling the facile introduction of a variety of substituents through nucleophilic substitution, most notably for the synthesis of sulfonamides. This dual functionality makes it a strategic building block in the multi-step synthesis of complex drug candidates.

Molecular Structure and Properties

A clear understanding of the molecule's architecture is fundamental to its application.

Chemical Structure

The structure of this compound is characterized by the fusion of a benzene ring and a piperidine ring, with an acetyl group attached to the nitrogen atom and a sulfonyl chloride group on the aromatic ring.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [3] |

| Molecular Weight | 273.74 g/mol | [3] |

| Appearance | Expected to be a solid | General knowledge |

| CAS Number | 61563-39-1 | [3] |

Synthesis and Purification: A Step-by-Step Guide with Rationale

The synthesis of this compound is a well-established two-step process. The rationale behind each step is crucial for achieving high yield and purity.

Caption: Synthetic workflow for this compound.

Step 1: N-Acetylation of 1,2,3,4-Tetrahydroisoquinoline

Protocol:

-

To a solution of 1,2,3,4-tetrahydroisoquinoline in a suitable aprotic solvent (e.g., dichloromethane), add an equimolar amount of a base (e.g., triethylamine or pyridine).

-

Cool the mixture in an ice bath.

-

Slowly add a slight excess of acetic anhydride or acetyl chloride dropwise while maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-acetyl-1,2,3,4-tetrahydroisoquinoline.

Causality and Experimental Insights:

-

Choice of Acetylating Agent: Acetic anhydride is often preferred over acetyl chloride for its lower reactivity and the less corrosive nature of its byproduct (acetic acid vs. HCl). However, acetyl chloride can be used for a faster reaction.

-

Role of the Base: The base is essential to neutralize the acidic byproduct of the reaction (acetic acid or HCl), driving the equilibrium towards the product. Triethylamine is a common choice due to its volatility, which simplifies its removal during workup.

-

Temperature Control: The initial cooling is crucial to manage the exothermic nature of the acylation reaction, preventing potential side reactions and degradation of the starting material.

-

Aqueous Workup: The series of washes is critical for removing the base, unreacted acetylating agent, and the salt byproducts, leading to a purer intermediate for the next step.

Step 2: Electrophilic Chlorosulfonation

Protocol:

-

In a flask equipped with a dropping funnel and a gas outlet connected to a trap, cool chlorosulfonic acid (a significant excess, typically 5-10 equivalents) to -10 to 0 °C in an ice-salt bath.

-

Slowly add the crude N-acetyl-1,2,3,4-tetrahydroisoquinoline from Step 1 to the cooled chlorosulfonic acid with vigorous stirring, ensuring the temperature remains low.[4]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for several hours to ensure complete reaction.[5]

-

Carefully pour the reaction mixture onto crushed ice with stirring. This step should be performed in a well-ventilated fume hood due to the vigorous reaction and release of HCl gas.

-

The solid product will precipitate. Collect the precipitate by filtration and wash it thoroughly with cold water until the washings are neutral.

-

Dry the crude product under vacuum.

Causality and Experimental Insights:

-

Reagent and Stoichiometry: Chlorosulfonic acid serves as both the solvent and the electrophilic sulfonating agent. A large excess is used to drive the reaction to completion and to maintain a stirrable mixture.

-

Temperature Management: The initial low temperature is critical to control the highly exothermic reaction between the acetylated tetrahydroisoquinoline and chlorosulfonic acid. The subsequent heating provides the activation energy for the electrophilic aromatic substitution to occur, primarily at the para-position (C-7) due to the ortho,para-directing nature of the alkyl group on the benzene ring.

-

Quenching: The quenching on ice serves two purposes: it hydrolyzes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. This step must be performed with extreme caution.

-

Positional Selectivity: The sulfonation occurs predominantly at the 7-position, which is para to the CH₂ group at the 1-position of the isoquinoline ring. This is due to the steric hindrance at the ortho-positions (C-5 and C-8) and the electronic activation of the para-position.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by flash column chromatography on silica gel if necessary.

Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. Due to the presence of the acetyl group, two sets of signals for the methylene protons of the tetrahydroisoquinoline ring may be observed due to restricted rotation around the N-C(O) bond. The aromatic protons will appear as a complex multiplet in the downfield region (around 7-8 ppm). The methylene protons of the tetrahydroisoquinoline core will resonate in the upfield region (around 2.5-4.5 ppm). The acetyl methyl protons will appear as a sharp singlet around 2.2 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the acetyl group (around 170 ppm), the aromatic carbons (120-150 ppm), and the aliphatic carbons of the tetrahydroisoquinoline ring (25-50 ppm). The methyl carbon of the acetyl group will appear around 22 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Expected characteristic absorption bands include:

-

~1650 cm⁻¹: Strong absorption due to the C=O stretching of the amide (acetyl group).

-

~1370 and ~1170 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group.

-

~3000-2850 cm⁻¹: C-H stretching vibrations of the aliphatic methylene groups.

-

~3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular formula C₁₁H₁₂ClNO₃S. Fragmentation patterns would likely involve the loss of the acetyl group, the sulfonyl chloride group, or cleavage of the tetrahydroisoquinoline ring.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The primary utility of this compound in drug discovery lies in its role as a versatile intermediate for the synthesis of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamide linkages. This reaction is a cornerstone in the construction of a diverse library of compounds for biological screening.

Synthesis of Bioactive Sulfonamides

The general reaction for the synthesis of sulfonamides from the title compound is outlined below:

Caption: General scheme for the synthesis of sulfonamides.

This straightforward reaction allows for the introduction of a wide variety of R groups, enabling the exploration of structure-activity relationships (SAR) in a targeted manner.

Role in the Synthesis of PI3K Inhibitors

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[6] Its dysregulation is a hallmark of many cancers, making it a prime target for anticancer drug development. Many potent and selective PI3K inhibitors feature a sulfonamide moiety, which often plays a crucial role in binding to the active site of the enzyme.

While a direct synthesis of a 5-heteroaryl thiazole PI3K inhibitor starting from this compound is not explicitly detailed in the readily available literature, the strategic importance of this intermediate is clear. The synthesis of many thiazole-containing PI3K inhibitors involves the coupling of a thiazole amine with a sulfonyl chloride.[6] Therefore, this compound serves as a valuable precursor for generating a library of tetrahydroisoquinoline-based sulfonamides that can be further elaborated or directly tested for their inhibitory activity against PI3K and other kinases.

Illustrative Synthetic Pathway to a Potential PI3K Inhibitor Scaffold:

Caption: A plausible synthetic route towards a PI3K inhibitor scaffold.

This conceptual pathway highlights how the title compound can be strategically employed. The initial sulfonamide formation is followed by the removal of the acetyl protecting group to liberate the secondary amine of the tetrahydroisoquinoline ring. This amine can then be further functionalized to introduce additional pharmacophoric features required for potent and selective PI3K inhibition.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. It is also expected to be corrosive and an irritant.

Recommended Handling Procedures:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Keep away from moisture and water.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its well-defined synthesis, coupled with the reactivity of the sulfonyl chloride group, provides a reliable and versatile platform for the creation of diverse molecular libraries. For researchers and scientists in drug development, a thorough understanding of its synthesis, characterization, and reactivity is paramount for its effective utilization in the design and synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. This guide provides the foundational knowledge and practical insights necessary to confidently incorporate this valuable intermediate into your research workflows.

References

- Synthesis of 2-acetyl-1,2,3,4-tetrahydro-6-hydroxy-isoquinoline. PrepChem.com. Accessed January 12, 2026.

- Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 12, 2026.

- Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. 2021.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules. 2005.

- Synthesis of 2-acetyl-8-chloro-5-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 12, 2026.

- Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. RSC Medicinal Chemistry. 2022.

- Synthesis of sulfonyl chloride substrate precursors.

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Biomolecular Structure and Dynamics. 2024.

- Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Molecules. 2023.

- Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. Bioorganic & Medicinal Chemistry. 2016.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Letters in Drug Design & Discovery. 2021.

- Several reported potent morpholine based PI3K inhibitors with examples of binding mode.

- New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules. 2023.

- 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. SIELC Technologies. Accessed January 12, 2026.

- The Synthesis of Functionalised Sulfonamides. University College London. 2012.

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters. 2006.

- Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. ACS Omega. 2023.

- Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. PrepChem.com. Accessed January 12, 2026.

- This compound. Matrix Scientific. Accessed January 12, 2026.

- Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation.

- Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2-sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. Journal of Molecular Structure. 2013.

- Isoquinoline, 1,2,3,4-tetrahydro-. NIST WebBook. Accessed January 12, 2026.

- 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. Achmem. Accessed January 12, 2026.

- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. 2023.

- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. 1993.

- A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine. Organic Process Research & Development. 2020.

- 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. PubChem. Accessed January 12, 2026.

- 1,2,3,4-TETRAHYDROISOQUINOLINE(91-21-4) 13C NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- 1,2,3,4-Tetrahydrocarbazole(942-01-8) 13C NMR spectrum. ChemicalBook. Accessed January 12, 2026.

- Ethyl 1-Methyl-4-methylene-1,2,3,4-tetrahydroquinoline-2-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Accessed January 12, 2026.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. chempap.org [chempap.org]

- 3. 61563-39-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. Synthesis and biological evaluation of novel 2-arylamino-3-(arylsulfonyl)quinoxalines as PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride properties

An In-depth Technical Guide to 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in medicinal chemistry and organic synthesis. We will delve into its physicochemical properties, synthesis, reactivity, and applications, with a focus on the rationale behind its use and handling. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: A Privileged Scaffold Meets a Reactive Handle

At the intersection of robust structural motifs and versatile chemical reactivity lies this compound. This compound uniquely combines two critical features for modern drug discovery:

-

The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Core: The THIQ scaffold is considered a "privileged structure" in medicinal chemistry.[1][2] This is due to its prevalence in a wide array of natural products and synthetic compounds that exhibit diverse and significant biological activities, including anticancer, antimicrobial, and neurotropic effects.[2][3][4][5][6] Its rigid, three-dimensional shape allows it to present substituents in precise vectors, facilitating specific interactions with biological targets.

-

The Aryl Sulfonyl Chloride Group: This functional group is a powerful and highly reactive electrophilic handle.[7] It is predominantly used for the synthesis of sulfonamides, a class of compounds with a rich history and broad utility in pharmaceuticals.[8][9][10] The sulfonyl chloride group's reactivity allows for the straightforward introduction of a diverse range of functionalities, making it an ideal tool for building molecular libraries for screening and lead optimization.

The combination of the biologically relevant THIQ core with the synthetically versatile sulfonyl chloride group makes this compound a valuable building block for developing novel therapeutic agents. The acetyl group at the 2-position serves as a stable protecting group for the secondary amine of the THIQ core, preventing unwanted side reactions during subsequent synthetic transformations.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research.

Core Properties

The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 61563-39-1 | [11][12] |

| Molecular Formula | C₁₁H₁₂ClNO₃S | [12][13] |

| Molecular Weight | 273.73 g/mol | [13] |

| Appearance | White to yellow crystalline powder | [14] |

| Purity | Typically ≥97% | [15] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C; moisture sensitive | [16] |

Note: While specific melting point data for this exact compound is not consistently published, a closely related analog, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, has a reported melting point of 102-104°C.[14][16]

Spectroscopic Signature

Spectroscopic analysis is crucial for structure verification and purity assessment. The expected spectral characteristics are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Expect to see strong, characteristic absorption bands for the sulfonyl chloride (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, along with a distinct peak for the acetyl carbonyl (C=O) group.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show distinct signals corresponding to the aromatic protons on the isoquinoline ring, which will be deshielded due to the electron-withdrawing effect of the sulfonyl chloride group.[17] Aliphatic protons from the tetrahydroisoquinoline core and the acetyl methyl group will appear in the upfield region.

-

¹³C NMR: The carbon spectrum will complement the proton data, showing signals for the aromatic, aliphatic, carbonyl, and methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the compound's mass. A key diagnostic feature will be the presence of an "A+2" peak (M+2) that is approximately one-third the intensity of the molecular ion peak, which is characteristic of the presence of a single chlorine atom due to its natural isotopic abundance (³⁵Cl and ³⁷Cl).[17]

Synthesis Protocol: Electrophilic Aromatic Chlorosulfonylation

The most direct and established method for preparing this compound is through the electrophilic aromatic substitution of its precursor, N-acetyl-1,2,3,4-tetrahydroisoquinoline, using chlorosulfonic acid.[18]

Rationale and Mechanistic Insight

Causality: Chlorosulfonic acid (ClSO₃H) is an exceptionally potent reagent for this transformation. It acts as the source for the electrophilic species (⁺SO₂Cl or a related equivalent) that attacks the electron-rich aromatic ring of the tetrahydroisoquinoline system. The reaction is an electrophilic aromatic substitution. The acetylated THIQ ring is activated towards substitution, and the sulfonation typically occurs at the 7-position due to steric and electronic directing effects. The low temperature is critical to control the reaction's high exothermicity and to prevent side reactions or degradation of the starting material.[10][19]

Experimental Workflow Diagram

Caption: Synthesis workflow for chlorosulfonylation.

Step-by-Step Laboratory Protocol

Safety Warning: This procedure involves highly corrosive and reactive chemicals. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a flame-retardant lab coat.[20] Chlorosulfonic acid reacts violently with water.

-

Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (approx. 6-7 molar equivalents).

-

Cooling: Cool the flask to between -5°C and 0°C using an ice-salt bath.

-

Addition: Slowly add N-acetyl-1,2,3,4-tetrahydroisoquinoline (1.0 equivalent) portion-wise or via the dropping funnel, ensuring the internal temperature does not rise above 5°C.[18]

-

Reaction: Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (approx. 25°C). Stir the solution for an extended period (e.g., 48 hours) to ensure complete reaction.[18]

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step is highly exothermic and must be done with extreme caution.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product into an organic solvent, such as ethyl acetate (3x volumes).[18]

-

Washing: Combine the organic extracts and wash sequentially with water and then with brine to remove any remaining acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude product can be further purified by recrystallization if necessary.

Reactivity and Core Synthetic Applications

The primary utility of this compound stems from the high reactivity of the sulfonyl chloride moiety, which readily undergoes nucleophilic substitution.

The Cornerstone Reaction: Sulfonamide Synthesis

The most prevalent application is the synthesis of sulfonamides via reaction with primary or secondary amines.[9][21] This reaction is a robust and reliable method for generating diverse libraries of drug-like molecules.

Causality: The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it an excellent target for nucleophilic attack by an amine. An organic base, such as triethylamine or pyridine, is essential to act as a scavenger for the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[21]

Caption: General reaction pathway for sulfonamide synthesis.

General Protocol for Sulfonamide Synthesis

-

Setup: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.

-

Addition of Base: Add a base, such as triethylamine (1.5-2.0 eq.).

-

Addition of Amine: Add the desired primary or secondary amine (1.1 eq.) dropwise at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or LC-MS is recommended).

-

Workup: Dilute the reaction mixture with the solvent, wash with aqueous acid (e.g., 1M HCl) to remove excess base and amine, followed by saturated sodium bicarbonate solution, and finally brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfonamide product, which can be purified by column chromatography or recrystallization.

The resulting N-substituted 2-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonamides serve as excellent candidates for biological screening.[22] The sulfonamide moiety often acts as a bioisostere for carboxylic acids or amides, enhancing properties like water solubility, bioavailability, and resistance to hydrolysis.[19]

Safety and Handling Precautions

Hazard Identification: this compound is classified as a corrosive solid. It causes severe skin burns and eye damage.[23][24]

-

Personal Protective Equipment (PPE): Always wear NIOSH-approved safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., butyl rubber) when handling this compound.[20]

-

Handling: All manipulations should be conducted within a certified chemical fume hood. The compound is moisture-sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of dust or vapors.

-

Storage: Keep the container tightly sealed and store in a cool, dry, well-ventilated area away from water, alcohols, strong bases, and oxidizing agents.[20]

-

Spill Response: In case of a small spill, decontaminate the area with an appropriate neutralizer, absorb the material with an inert substance (e.g., vermiculite), and collect it in a sealed container for hazardous waste disposal.

Conclusion

This compound is a strategically designed molecular building block of significant value to the drug discovery and organic synthesis communities. Its structure marries a biologically relevant and privileged THIQ core with a highly reactive sulfonyl chloride handle, providing a direct and efficient route to novel sulfonamide derivatives. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the quest for new therapeutic agents.

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Sulfuryl Chloride Uses & Applications: Impacting Various Industries. (2024, December 11). Market Publishers. [Link]

-

Reactions of Sulfonyl Chlorides and Unsaturated Compounds. (n.d.). [Link]

-

Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE. [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate. [Link]

-

Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. (2016, August 1). Royal Society of Chemistry. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024, December 6). Thieme Chemistry. [Link]

-

The Role of Sulfonyl Chlorides in Chemical Synthesis: A Focus on 4-Fluorobenzenesulfonyl Chloride. (2025, September 12). Ningbo Inno Pharmchem. [Link]

-

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). PubChem. [Link]

-

This compound. (n.d.). PubChemLite. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). Royal Society of Chemistry. [Link]

-

IR, NMR and MS of a Sulfonyl Chloride compound. (2008, July 30). ACD/Labs. [Link]

-

Synthesis of N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). PrepChem.com. [Link]

-

This compound,97%. (n.d.). Chem-Space. [Link]

-

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide. (2018, May 16). SIELC Technologies. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2021, March 22). ResearchGate. [Link]

-

Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024, February 16). National Center for Biotechnology Information. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. [Link]

-

2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). MySkinRecipes. [Link]

-

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. (n.d.). CONICET. [Link]

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. (n.d.). PubMed. [Link]

-

1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. (2021, April 28). PubMed. [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. marketpublishers.com [marketpublishers.com]

- 9. cbijournal.com [cbijournal.com]

- 10. thieme-connect.com [thieme-connect.com]

- 11. 61563-39-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 12. This compound, CasNo.61563-39-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 13. PubChemLite - this compound (C11H12ClNO3S) [pubchemlite.lcsb.uni.lu]

- 14. 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride [myskinrecipes.com]

- 15. This compound,97%,价格-幺米Lab实验室 [mgr.ymilab.com]

- 16. 1,2,3,4-TETRAHYDRO-2-(TRIFLUOROACETYL)ISOQUINOLINE-7-SULFONYL CHLORIDE CAS#: 74291-57-9 [amp.chemicalbook.com]

- 17. acdlabs.com [acdlabs.com]

- 18. prepchem.com [prepchem.com]

- 19. books.rsc.org [books.rsc.org]

- 20. wcu.edu [wcu.edu]

- 21. researchgate.net [researchgate.net]

- 22. 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulphonamide | SIELC Technologies [sielc.com]

- 23. 2-Trifluoroacetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 24. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | C11H9ClF3NO3S | CID 11324902 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride safety data sheet

An In-depth Technical Guide to the Safe Handling of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a bespoke chemical intermediate primarily utilized in medicinal chemistry and drug discovery as a precursor for the synthesis of novel sulfonamide derivatives. The molecule combines a stable N-acetylated tetrahydroisoquinoline scaffold with a highly reactive sulfonyl chloride functional group. While a specific, publicly available Safety Data Sheet (SDS) for this compound (CAS No: 61563-39-1) is not readily found, a comprehensive understanding of its safety profile can be constructed by analyzing the hazards associated with its constituent functional groups.[1]

This guide provides an in-depth analysis of the inherent risks posed by the sulfonyl chloride moiety, outlines robust protocols for safe handling and risk mitigation, details a standard experimental workflow, and establishes clear emergency procedures. The objective is to empower researchers with the knowledge to handle this compound with the highest degree of safety and experimental control.

Compound Profile and Core Hazard Analysis

A thorough risk assessment begins with a chemical's identity and a deconstruction of its structural hazards.

Chemical Identity

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 61563-39-1[1] |

| Molecular Formula | C₁₁H₁₂ClNO₃S |

| Molecular Weight | 273.74 g/mol |

| Structure |

Deconstruction of Inherent Hazards

The primary safety concerns for this molecule are almost exclusively derived from the sulfonyl chloride (-SO₂Cl) group .

-

Extreme Water Reactivity : Sulfonyl chlorides react violently or exothermically with water and other protic sources (e.g., moist air, alcohols).[2][3] This hydrolysis reaction is rapid and produces corrosive byproducts: the corresponding sulfonic acid and hydrochloric acid (HCl) gas.[2][3][4] This reactivity is the root cause of its corrosive and irritant properties.

R-SO₂Cl + H₂O → R-SO₃H + HCl (gas)

-

Corrosivity : As a direct consequence of its water reactivity, the compound is a severe corrosive.[5] Upon contact with the moisture on skin, eyes, or mucous membranes, it generates strong acids, causing severe chemical burns and irreversible tissue damage.[5][6] A structurally similar compound, 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride, is classified as causing severe skin burns and eye damage.[7][8]

-

Toxicity and Irritation : Inhalation of vapors or aerosols is highly dangerous. The generated HCl gas is a potent respiratory irritant that can lead to coughing, shortness of breath, and potentially fatal pulmonary edema (fluid buildup in the lungs).[5][6]

-

Reactivity with Nucleophiles : The sulfonyl chloride group is a powerful electrophile. It reacts readily with a wide range of nucleophiles, including amines, alcohols, and strong bases.[3][9][10][11] While this is useful for synthesis, it also makes the compound incompatible with these substances during storage and handling.

The N-Acetyl-Tetrahydroisoquinoline core is comparatively benign. The acetylation of the nitrogen atom renders it non-basic and non-nucleophilic, which provides intramolecular stability and prevents self-reaction or polymerization. Under typical laboratory conditions, this part of the scaffold is stable.[12]

Summary of Anticipated GHS Hazards

Based on the analysis of the sulfonyl chloride group, the following GHS classifications are anticipated.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 1B/1C | Causes severe skin burns and eye damage.[7][8] |

| Serious Eye Damage | Category 1 | Causes serious eye damage.[6][7][8] |

| Acute Toxicity, Inhalation | Category 3/4 | Toxic or harmful if inhaled.[6] |

| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation.[13][14] |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and strict handling procedures is mandatory.

Engineering Controls

-

Chemical Fume Hood : All manipulations, including weighing, transferring, and setting up reactions, MUST be performed inside a certified chemical fume hood to contain corrosive vapors and toxic gases.[15][16][17]

-

Inert Atmosphere : While not strictly necessary for all operations, handling the solid in a glovebox or under a stream of dry nitrogen/argon is best practice to prevent gradual hydrolysis from atmospheric moisture.[15]

-

Isolation : Keep the work area clear of all incompatible materials, especially water, alcohols, bases, and combustible materials.[15][17] Ensure safety equipment is accessible.

-

Emergency Equipment : An operational safety shower and eyewash station must be located within a 10-second travel distance from the work area.[18][19]

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following specific PPE is required:

| Body Part | Required PPE | Rationale |

| Eyes/Face | Chemical splash goggles AND a full-face shield.[20][21] | Protects against splashes of corrosive material and vapors. A face shield protects the entire face from severe burns. |

| Hands | Heavy-duty, chemical-resistant gloves (e.g., Neoprene or Nitrile).[20][22] | Provides a barrier against direct contact. Inspect gloves for any signs of degradation or puncture before each use.[23] |

| Body | Flame-resistant laboratory coat. A chemical-resistant apron is also recommended.[21][22] | Protects skin and personal clothing from splashes and spills. |

| Feet | Closed-toe, chemical-resistant shoes.[17][19] | Protects feet from spills. |

| Respiratory | A respirator may be necessary for spills or ventilation failure.[20] | Use must be based on a formal risk assessment and requires proper training and fit-testing. |

Storage and Incompatibility

-

Storage : Store the compound in a tightly sealed container, preferably the original manufacturer's packaging. The storage location should be a cool, dry, well-ventilated area designated for corrosive and water-reactive materials. Do not store with flammable liquids.[15]

-

Incompatible Materials :

-

Water, steam, moist air

-

Strong bases (e.g., NaOH, KOH)

-

Alcohols (e.g., methanol, ethanol)

-

Amines (primary and secondary)

-

Strong oxidizing agents

-

Experimental Workflow: Synthesis of a Sulfonamide Derivative

This section describes a standard protocol for using this compound to synthesize a sulfonamide, a common application for this class of reagent.[4][10]

Workflow Diagram

Caption: Workflow for a typical sulfonamide synthesis.

Detailed Step-by-Step Protocol

Causality is explained in italics.

-

Preparation : Don all required PPE. Assemble oven-dried glassware in a chemical fume hood. Purge the reaction flask with an inert gas (nitrogen or argon).

-

Reagent Charging : To the reaction flask, add the desired amine (1.1 equivalents), a non-nucleophilic base like triethylamine or DIPEA (1.5 equivalents), and anhydrous dichloromethane (DCM).

-

A slight excess of the amine ensures full consumption of the valuable sulfonyl chloride. The base is crucial to neutralize the HCl generated during the reaction, driving it to completion.

-

-

Cooling : Place the flask in an ice-water bath and cool the solution to 0 °C.

-

The reaction between a sulfonyl chloride and an amine is highly exothermic. Cooling prevents a dangerous temperature spike and minimizes the formation of side products.

-

-

Addition of Sulfonyl Chloride : In a separate dry flask, dissolve the this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Transfer this solution to an addition funnel.

-

Reaction Execution : Add the sulfonyl chloride solution dropwise to the cooled, stirring amine solution over 15-30 minutes.

-

Slow, controlled addition is the most critical step for safety and reaction success. It maintains a low reaction temperature and prevents uncontrolled exotherms.

-

-

Monitoring : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC or LC-MS) until the starting sulfonyl chloride is consumed.

-

Workup and Purification : Once complete, carefully quench the reaction by slowly adding a dilute aqueous acid (e.g., 1M HCl). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude sulfonamide can then be purified by silica gel column chromatography.

Emergency Procedures

In the event of an emergency, immediate and correct action is critical.

Spills

-

Small Spill (in fume hood) :

-

Alert personnel in the immediate area.

-

Use an inert absorbent material like dry sand or vermiculite to cover the spill. DO NOT USE WATER or combustible materials like paper towels.[2][5]

-

Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

-

Large Spill (outside fume hood) :

-

EVACUATE the laboratory immediately and alert others.

-

Activate the fire alarm if necessary.

-

Close the laboratory doors and prevent entry.

-

Call emergency services and inform them of the specific chemical involved.

-

First Aid

-

Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 20-30 minutes while removing contaminated clothing.[18] Seek immediate medical attention.

-

Eye Contact : Immediately flush eyes with a gentle stream of water for at least 20-30 minutes, holding the eyelids open.[8][18] Use an eyewash station. Seek immediate medical attention.

-

Inhalation : Move the victim to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[8]

-

Ingestion : Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound or its byproducts must be treated as hazardous corrosive waste.

-

Collect all waste materials (unreacted compound, contaminated absorbents, etc.) in a clearly labeled, sealed, and corrosion-resistant container.

-

Do not mix with other waste streams, especially aqueous or basic waste.

-

Arrange for disposal through your institution's environmental health and safety office.

Conclusion

This compound is a valuable synthetic tool whose utility is matched by its significant hazards. Its high reactivity, corrosivity, and water-sensitivity demand respect and meticulous handling. By adhering to the engineering controls, PPE requirements, and procedural guidelines outlined in this document, researchers can effectively mitigate these risks, ensuring both personal safety and the integrity of their scientific work. Always prioritize a thorough understanding of the chemical's properties before beginning any experimental work.

References

-

An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2024). RSC Publishing. Retrieved from [Link]

-

Preparation of sulfonamides from N-silylamines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Princeton University. Retrieved from [Link]

-

Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2008). ResearchGate. Retrieved from [Link]

-

ICSC 0198 - SULPHURYL CHLORIDE. (n.d.). International Labour Organization. Retrieved from [Link]

-

BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (2000). New Jersey Department of Health. Retrieved from [Link]

-

SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem. Retrieved from [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. (2022). ACS Publications. Retrieved from [Link]

-

How to Safely Handle & Store Corrosive Substances. (2023). Chemscape Safety Technologies. Retrieved from [Link]

-

Corrosive Safety: Protecting Workers from Harmful Substances. (2024). OSHA Training School. Retrieved from [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions. Retrieved from [Link]

-

Guideline for Pyrophoric and Water-Reactive Chemicals. (n.d.). University of Houston. Retrieved from [Link]

-

2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride. (n.d.). PubChem. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of California, Santa Cruz. Retrieved from [Link]

-

Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2018). MDPI. Retrieved from [Link]

-

Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. (2021). ACS Omega. Retrieved from [Link]

-

Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide. (n.d.). H2I Group. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2024). GZ Industrial Supplies. Retrieved from [Link]

-

Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2019). National Institutes of Health (NIH). Retrieved from [Link]

Sources

- 1. 61563-39-1 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]

- 3. SULFURYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. nj.gov [nj.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. 2-(Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride | C11H9ClF3NO3S | CID 11324902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. uh.edu [uh.edu]

- 16. thesafetygeek.com [thesafetygeek.com]

- 17. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 18. m.youtube.com [m.youtube.com]

- 19. gz-supplies.com [gz-supplies.com]

- 20. oshatrainingschool.com [oshatrainingschool.com]

- 21. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]

- 22. sams-solutions.com [sams-solutions.com]

- 23. artsci.usu.edu [artsci.usu.edu]

biological activity of N-acetyl tetrahydroisoquinoline sulfonyl chlorides

An In-Depth Technical Guide to the Biological Activity of N-acetyl Tetrahydroisoquinoline Sulfonyl Chlorides

Foreword: The Strategic Value of a Reactive Intermediate

In the landscape of modern drug discovery, the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold stands out as a "privileged structure." Its rigid, three-dimensional framework is a cornerstone of numerous natural alkaloids and clinically significant synthetic molecules, demonstrating a remarkable versatility in engaging diverse biological targets.[1][2][3][4] The THIQ core is implicated in a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and neurological effects.[5][6][7]

This guide focuses on a specific, highly strategic derivative: N-acetyl tetrahydroisoquinoline sulfonyl chloride . The true value of this compound lies not in its intrinsic biological activity, but in its role as a powerful and reactive chemical intermediate. The introduction of the sulfonyl chloride moiety (-SO₂Cl) at the 7-position transforms the stable THIQ core into a versatile electrophilic hub. This functional group is primed for reaction with a vast array of nucleophiles—primarily amines—to rapidly generate extensive libraries of novel sulfonamide derivatives.

For the drug development professional, N-acetyl tetrahydroisoquinoline sulfonyl chloride is not merely a molecule; it is a gateway. It represents the starting point for systematic chemical exploration, enabling the synthesis of diverse compound collections for high-throughput screening and the elucidation of complex structure-activity relationships (SAR). This document provides a comprehensive technical overview of its synthesis, chemical utility, and the biological potential of its downstream derivatives, grounded in the established pharmacology of the broader THIQ family.

Synthesis and Chemical Reactivity: Forging the Gateway Intermediate

The generation of N-acetyl tetrahydroisoquinoline sulfonyl chloride is a straightforward yet critical process that requires careful control of reaction conditions. The primary method involves the direct chlorosulfonation of the N-acetylated THIQ precursor.

Synthetic Workflow

The synthesis is typically a two-step process starting from 1,2,3,4-tetrahydroisoquinoline. The first step protects the secondary amine as an acetamide, which deactivates the nitrogen and directs the subsequent electrophilic substitution. The second, critical step introduces the sulfonyl chloride group.

Caption: Synthetic pathway for N-acetyl THIQ sulfonyl chloride.

Experimental Protocol: Synthesis of N-acetyl-1,2,3,4-tetrahydroisoquinoline-7-sulfonyl chloride

This protocol is adapted from established methodologies and emphasizes safety and control.[8]

Materials:

-

N-Acetyl-1,2,3,4-tetrahydroisoquinoline

-

Chlorosulfonic acid (ClSO₃H)

-

Crushed ice

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Ice-salt bath

Procedure:

-

Preparation: Equip a round-bottom flask with a magnetic stirrer and place it in an ice-salt bath to cool to -50°C.

-

Reagent Addition: Cautiously add chlorosulfonic acid (approx. 7 molar equivalents) to the cooled flask.

-

Substrate Introduction: Slowly add N-Acetyl-1,2,3,4-tetrahydroisoquinoline (1 molar equivalent) to the stirring chlorosulfonic acid. Maintain the temperature below -40°C during the addition to control the exothermic reaction.

-

Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (25°C) and stir for 48 hours. The prolonged reaction time ensures complete sulfonation.

-

Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice. This step hydrolyzes excess chlorosulfonic acid and should be performed in a well-ventilated fume hood due to the release of HCl gas.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

-

Washing & Drying: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-acetyl-7-chlorosulfonyl-1,2,3,4-tetrahydroisoquinoline. Further purification can be achieved by recrystallization or column chromatography.

Causality and Trustworthiness: The use of a large excess of chlorosulfonic acid serves as both reagent and solvent. The initial low temperature is critical to control the highly exothermic nature of the reaction, preventing degradation and side-product formation. The slow warming to room temperature provides the activation energy needed to drive the electrophilic aromatic substitution to completion. This protocol is self-validating through characterization of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

The Sulfonyl Chloride as a Synthetic Hub

The utility of the title compound stems from the electrophilicity of the sulfonyl chloride group. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable sulfonamide linkages. This reaction provides a robust and high-yielding method for generating large, diverse libraries of molecules for biological screening.

Sources

- 1. Direct and Efficient C(sp3)–H Functionalization of N-Acyl/Sulfonyl Tetrahydroisoquinolines (THIQs) With Electron-Rich Nucleophiles via 2,3-Dichloro-5,6-Dicyano-1,4-Benzoquinone (DDQ) Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Evolution of Tetrahydroisoquinolines as Anti Breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

role of sulfonyl chloride group in drug design

An In-depth Technical Guide to the Role of the Sulfonyl Chloride Group in Drug Design

Abstract

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern medicinal chemistry, acting as a highly versatile and reactive electrophile. Its significance extends far beyond that of a simple synthetic intermediate; it is a gateway to the sulfonamide linkage, a pharmacophore present in a vast array of clinically successful drugs. Furthermore, the related sulfonyl fluoride moiety has emerged as a privileged "warhead" for targeted covalent inhibitors, expanding the druggable proteome beyond traditional targets. This guide, intended for researchers and drug development professionals, provides an in-depth exploration of the sulfonyl chloride group's multifaceted role. We will dissect its fundamental reactivity, detail its application in the synthesis of bioactive molecules, analyze the critical function of the resulting sulfonamide group in modulating biological activity and physicochemical properties, and explore its cutting-edge application in the design of covalent therapeutics.

The Sulfonyl Chloride: A Privileged Electrophile in Synthesis

The utility of the sulfonyl chloride group stems from the highly electrophilic nature of its sulfur atom, making it susceptible to attack by a wide range of nucleophiles.[1] This reactivity is the foundation for its primary role in drug design: the construction of sulfonamides and sulfonate esters.

The Cornerstone Reaction: Sulfonamide Formation

The reaction between a sulfonyl chloride and a primary or secondary amine is the most prevalent method for synthesizing sulfonamides, a class of compounds with a rich history and broad therapeutic impact.[2][3] This transformation is a robust and high-yielding process, making it ideal for the rapid generation of compound libraries for screening and structure-activity relationship (SAR) studies.[4][5]

The causality behind this choice is clear: the reaction is typically efficient, tolerant of a wide variety of functional groups elsewhere in the molecules, and proceeds under relatively mild conditions. The resulting sulfonamide bond is metabolically stable, a desirable feature for drug candidates.[6][7]

This protocol describes a standard procedure for the synthesis of a sulfonamide from a sulfonyl chloride and an amine.

Materials:

-

Aryl or alkyl sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile (MeCN))

Procedure:

-

Dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

-

In a separate flask, dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. A slow addition rate is maintained to ensure temperature control.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Caption: General reaction scheme for sulfonamide synthesis.

Synthetic Routes to Sulfonyl Chlorides

While readily available, the synthesis of novel sulfonyl chlorides is often a necessary step in a drug discovery campaign. Traditional methods can involve harsh reagents, limiting their functional group tolerance.[3][8]

-

Chlorosulfonylation: Direct reaction of an aromatic compound with chlorosulfonic acid. This method is effective but not suitable for electron-deficient or sensitive substrates.[8]

-

Oxidation of Thiols/Sulfides: A two-step process involving oxidation to a sulfonic acid followed by chlorination.

-

Diazotization of Anilines: Reaction of an aniline to form a diazonium salt, which is then treated with sulfur dioxide and a copper catalyst (the Sandmeyer reaction).[8]

Recent advances have focused on milder, late-stage approaches. For instance, a method using a pyrylium salt (Pyry-BF₄) allows for the conversion of a stable, primary sulfonamide back into a highly reactive sulfonyl chloride under mild conditions.[9][10] This "umpolung" strategy is exceptionally valuable for modifying complex molecules late in the synthesis, expanding the accessible chemical space for drug candidates.[11]

Caption: Key synthetic routes to sulfonyl chlorides.

The Sulfonamide: A Pillar of Modern Pharmacophores

The true power of the sulfonyl chloride group in drug design is realized in the properties of the sulfonamide it creates. The sulfonamide moiety is present in hundreds of approved drugs, acting as a critical pharmacophore that governs biological activity and optimizes pharmacokinetic profiles.[2][12]

A Master of Molecular Interactions

The sulfonamide group's geometry and electronic properties allow it to engage in potent and specific interactions with biological targets.

-

Hydrogen Bonding: A primary sulfonamide (-SO₂NH₂) can act as both a hydrogen bond donor (via the N-H) and a dual hydrogen bond acceptor (via the two sulfonyl oxygens). This multivalency allows for strong and highly directional binding within protein active sites.[6]

-

Bioisosterism: The sulfonamide group is a well-established non-classical bioisostere of the carboxylic acid and amide groups.[13][14] This strategic replacement can overcome common liabilities associated with these groups while maintaining or enhancing biological activity.[7][15] For example, replacing a metabolically labile amide with a stable sulfonamide can significantly prolong a drug's half-life.[6]

| Property | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NHR) | Rationale for Bioisosteric Replacement |

| pKa | ~4-5 | ~9-11 (less acidic) | Modulates ionization state at physiological pH, affecting cell permeability and solubility.[13] |

| Geometry | Planar | Tetrahedral | Alters vectoral projection of substituents to probe different regions of a binding pocket.[7] |

| H-Bonding | Donor & Acceptor | Donor & Dual Acceptor | Provides an additional hydrogen bond acceptor, potentially increasing binding affinity.[6] |

| Metabolic Stability | Susceptible to hydrolysis | Highly stable | Increases drug half-life by preventing cleavage by hydrolases.[6][7] |

Tuning Physicochemical and Pharmacokinetic Properties

Introducing a sulfonamide group can profoundly and beneficially alter a molecule's drug-like properties.

-

Solubility and Polarity: The polar sulfonyl group can increase the water solubility of a drug candidate, which is often crucial for oral bioavailability. It also increases the polar surface area (PSA), which can be tuned to balance permeability and clearance.[6][7]

-

Metabolic Blocking: By placing a sulfonamide group at a known site of metabolic oxidation (e.g., an aromatic ring), chemists can effectively block the action of cytochrome P450 enzymes, preventing metabolic deactivation and extending the duration of action.[6]

-

Reduced hERG Liability: The human ether-à-go-go-related gene (hERG) potassium channel is a major anti-target in drug discovery due to cardiotoxicity risks. Increasing a molecule's polarity, as the sulfonamide group does, is a known strategy to diminish unwanted hERG channel binding.[6]

Notable Drugs Containing the Sulfonamide Moiety

The therapeutic landscape is rich with examples of sulfonamide-containing drugs, underscoring the functional group's versatility.[2]

| Drug | Therapeutic Class | Role of the Sulfonamide Group |

| Sulfamethoxazole | Antibiotic | Acts as a competitive inhibitor of dihydropteroate synthase, mimicking the PABA substrate.[2] |

| Hydrochlorothiazide | Diuretic | Essential for inhibiting the Na⁺/Cl⁻ symporter in the distal convoluted tubule.[2] |

| Celecoxib | COX-2 Inhibitor | The sulfonamide moiety provides selectivity for the COX-2 isozyme over COX-1.[2] |

| Glipizide | Antidiabetic (Sulfonylurea) | Binds to and closes ATP-sensitive potassium channels on pancreatic β-cells, stimulating insulin release.[2] |

| Darunavir | HIV Protease Inhibitor | The sulfonamide group forms critical hydrogen bonds within the enzyme's active site. |

The Sulfonyl Halide as a Covalent Warhead

While sulfonyl chlorides are primarily used as synthetic precursors, the related and more stable sulfonyl fluorides (SFs) have gained prominence as electrophilic "warheads" for designing targeted covalent inhibitors (TCIs).[16] TCIs offer distinct advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance.[17]

Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry

The reactivity of sulfonyl fluorides is harnessed through a process known as Sulfur(VI) Fluoride Exchange (SuFEx). Unlike many covalent warheads that are highly specific for cysteine, sulfonyl fluorides possess "Goldilocks" reactivity—stable enough to survive in a biological milieu but reactive enough to form a covalent bond with a suitably positioned nucleophilic amino acid residue at the target protein.[16][18]

Critically, SFs expand the range of targetable residues to include not only serine, but also threonine, lysine, tyrosine, and histidine.[17] This opens up a much larger portion of the proteome to covalent drug design.

Design and Application

The design of an SF-based TCI involves incorporating the sulfonyl fluoride into a molecular scaffold that has reversible binding affinity for the target protein. This initial binding event positions the warhead correctly, allowing the covalent reaction to occur with high specificity.

A notable example is the exploration of 2-sulfonylpyrimidine as a replacement for the acrylamide warhead in the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib.[19] This demonstrates the field's active effort to develop novel, effective, and potentially safer covalent warheads.

Caption: Mechanism of targeted covalent inhibition by a sulfonyl fluoride warhead.

Conclusion and Future Perspectives

The sulfonyl chloride group is a deceptively simple functional group with profound and far-reaching implications for drug design. Its role as a robust synthetic handle for the creation of sulfonamides has populated our pharmacopeia with essential medicines for decades. The sulfonamide itself is a master modulator of biological interactions and physicochemical properties, offering a time-tested solution to common challenges in drug optimization.

Looking forward, the evolution continues. The development of mild, late-stage synthetic methods is enabling chemists to deploy this chemistry with greater precision on increasingly complex molecules.[9] Concurrently, the rise of sulfonyl fluoride warheads in covalent inhibitor design is pushing the boundaries of druggability, promising a new generation of highly potent and selective therapeutics.[17][18] The continued exploration of sulfonyl-based chemistry will undoubtedly remain a vital and innovative frontier in the quest for new medicines.

References

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). Journal of Molecular Structure. [Link]

-

Application of Sulfonyl in Drug Design. (2021). Request PDF on ResearchGate. [Link]

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2020). Molecules. [Link]

-

Sulfonamide (medicine). Wikipedia. [Link]

-

What is the use of sulfonyl chloride? Quora. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2024). Cureus. [Link]

-

Sulfonyl fluorides as privileged warheads in chemical biology. (2015). Chemical Science. [Link]

-

Synthesis of Sulfonamides. (2016). Royal Society of Chemistry. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2020). ResearchGate. [Link]

-

Exploring 2-Sulfonylpyrimidine Warheads as Acrylamide Surrogates for Targeted Covalent Inhibition: A BTK Story. (2021). Journal of Medicinal Chemistry. [Link]

-

Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2020). Future Medicinal Chemistry. [Link]

-

Preparation of sulfonamides from N-silylamines. (2013). Tetrahedron Letters. [Link]

-

Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019). Angewandte Chemie International Edition. [Link]

-

Routes to drug design via bioisosterism of carboxyl and sulfonamide groups. Semantic Scholar. [Link]

-

Covalent drug discovery using sulfur(VI) fluoride exchange warheads. (2023). Expert Opinion on Drug Discovery. [Link]

-

One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]

-

Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2024). LinkedIn. [Link]

-

Advances in sulfonyl exchange chemical biology: expanding druggable target space. (2024). Chemical Science. [Link]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2018). Annual Reports in Medicinal Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. thieme-connect.com [thieme-connect.com]

- 4. 磺酰氯和磺酰胺 [sigmaaldrich.com]

- 5. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 13. tandfonline.com [tandfonline.com]

- 14. drughunter.com [drughunter.com]

- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. tandfonline.com [tandfonline.com]